3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide
Overview
Description
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide is a useful research compound. Its molecular formula is C16H20Cl2N2O2 and its molecular weight is 343.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Toxicological Applications
Development of Novel Synthetic Opioids : The compound U-47700, related to "3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide," has been studied for its euphoric effects and potential for abuse. Research suggests monitoring related compounds due to their structural similarities and psychoactive potentials (Sharma et al., 2018).
Toxicological Impact of Acetamide and Formamide Derivatives : Studies have significantly expanded our understanding of the biological effects of acetamide and formamide, including derivatives similar in structure to the compound , showing varying degrees of biological activity and potential toxicity (Kennedy, 2001).
Environmental Science and Safety
- Degradation and Toxicity of Pharmaceuticals : Research on the degradation pathways of acetaminophen, which shares structural features with the compound , has provided insights into the environmental persistence and potential toxicity of related compounds. The study highlights the importance of understanding the biodegradation and environmental impact of such chemicals (Qutob et al., 2022).
Synthesis and Structural Analysis
- Synthetic Challenges and Discoveries : In the synthesis of polyfunctional heteroaromatics, researchers have encountered unexpected outcomes, leading to the discovery of new rearrangements and the revision of previously assigned structures. This highlights the complex nature of synthesizing compounds with multiple functional groups and aromatic systems (Moustafa et al., 2017).
properties
IUPAC Name |
3-cyclopentyl-2-(3,4-dichlorophenyl)-N-(methylcarbamoyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-19-16(22)20-15(21)12(8-10-4-2-3-5-10)11-6-7-13(17)14(18)9-11/h6-7,9-10,12H,2-5,8H2,1H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOWEUMNGCEDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)C(CC1CCCC1)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376372 | |
Record name | 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide | |
CAS RN |
300354-43-2 | |
Record name | 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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